molecular formula C9H6F4O2 B13165072 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one

Cat. No.: B13165072
M. Wt: 222.14 g/mol
InChI Key: ZRWHCUHQBKJSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a fluorinated aromatic ketone of high interest in modern pharmaceutical research and development. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the construction of potential active pharmaceutical ingredients (APIs). The strategic incorporation of both fluorine and trifluoromethoxy substituents is a recognized methodology in medicinal chemistry, as these groups are known to significantly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Its primary research value lies in its application as a key intermediate for the exploration of new therapeutic agents. Fluorinated compounds like this one are prevalent in many FDA-approved drugs across various treatment areas, including antivirals, antibiotics, and central nervous system disorders . Researchers utilize this chemical entity to develop structure-activity relationships (SAR) and to fine-tune the biological properties of lead compounds, thereby increasing the prospects of discovering novel, therapeutically effective agents . The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanone

InChI

InChI=1S/C9H6F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4H,5H2

InChI Key

ZRWHCUHQBKJSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Sulfur Ylide Mediated Cyclopropanation and Functionalization

A detailed synthetic procedure involving α-bromo ketones and sulfur ylides has been reported by the Royal Society of Chemistry (RSC) in their supporting information for trifluoromethylated compounds. The key steps include:

  • Preparation of α-bromo ketones from fluorophenyl precursors.
  • Reaction of these α-bromo ketones with sulfur ylides generated in situ from 4-fluorothiophenol and potassium carbonate in ethanol.
  • Subsequent methylation and cyclopropanation steps under mild conditions.
  • Purification by flash chromatography to isolate trifluoromethyl-substituted ketones with high stereoselectivity and yields up to 76%.

This approach provides a versatile platform for introducing trifluoromethyl and related groups, which can be adapted for trifluoromethoxy substitution by modifying the sulfur ylide or alkylating agents.

Organometallic Reagent Coupling with Trifluoromethoxy Sources

The preparation of aryl trifluoromethyl ketones via organometallic reagents derived from haloarenes is well documented. A patent (WO2016058896A1) describes:

  • Using halo-substituted fluorobenzenes as starting materials.
  • Formation of organomagnesium or organolithium intermediates via halogen-metal exchange.
  • Reaction of these intermediates with trifluoroacetic acid derivatives or equivalents to install trifluoromethyl or trifluoromethoxy groups.
  • The process is characterized by high selectivity, fewer reaction steps, and good yields, suitable for scale-up.

While the patent focuses on trifluoromethyl ketones, the methodology is adaptable to trifluoromethoxy ketones by employing appropriate trifluoromethoxy transfer reagents or modified electrophiles.

Photoredox Catalyzed Radical Functionalization

Recent advances in photoredox catalysis have enabled the direct synthesis of trifluoromethylated ketones under mild conditions. A 2024 study published by the American Chemical Society describes:

  • Photoinduced generation of 1-hydroxy-2,2,2-trifluoroethyl radicals from redox-active ethers.
  • Radical addition to styrene derivatives bearing fluorophenyl groups.
  • Subsequent oxidation and dehydration steps to yield trifluoromethylated acetophenones.
  • Mild reaction conditions (room temperature, visible light irradiation) and operational simplicity.
  • Purification by standard chromatographic techniques.

Though this method is demonstrated for trifluoromethyl ketones, adaptation to trifluoromethoxy ketones may be feasible by employing suitable radical precursors or modifying reaction conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Intermediates Reaction Conditions Yield Range Advantages Limitations
Halogenated Ketone Intermediate Route 2-(2-Fluorophenyl)-1-cyclopropylethanone, halogen Mild halogenation, solvent control Not specified Environmentally safer, scalable Indirect route, multi-step
Sulfur Ylide Mediated Cyclopropanation α-Bromo ketones, sulfur ylides, EtOH, K2CO3 Room temp, 1.5 h stirring Up to 76% High stereoselectivity, moderate yield Requires α-bromo ketone precursor
Organometallic Coupling with Trifluoroacetic Derivatives Haloarenes, organomagnesium/lithium reagents, trifluoroacetic acid derivatives Halogen-metal exchange, low temp High High selectivity, fewer steps Sensitive reagents, moisture sensitive
Photoredox Catalyzed Radical Functionalization Redox-active ethers, styrenes, 4DPAIPN catalyst Room temp, visible light, inert atmosphere Moderate to high Mild conditions, operationally simple Requires photoredox setup, radical control

Analytical and Purification Considerations

  • Purification of the target compound typically involves flash column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate or diethyl ether.
  • Characterization is performed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm the presence of the trifluoromethoxy group and the fluorophenyl moiety.
  • Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The fluorine and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Its stability and bioavailability are advantageous in the design of pharmaceutical agents, potentially leading to the development of new drugs.

    Industry: The compound is employed in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are beneficial.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The trifluoromethoxy group may also play a role in modulating the compound’s overall effect by altering its electronic properties and steric interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethan-1-one
  • Structure : Replaces –OCF₃ with a 3-fluorophenyl group.
  • Reduced lipophilicity compared to the trifluoromethoxy analog.
  • Implications : Lower metabolic stability and altered binding affinities in biological systems .
2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (Compound 24)
  • Structure: Replaces the 2-fluorophenyl group with a bromo substituent at the ethanone 2-position.
  • Key Differences :
    • Bromine’s larger atomic radius increases steric hindrance.

      – Bromo substituents are more polarizable, altering reactivity in nucleophilic substitutions.
  • Applications : Used in lysosomal function modulation studies, highlighting the role of halogen size in biological activity .
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
  • Structure : Features a difluorophenyl group and a thioether (–S–) linker.
  • Key Differences :
    • The thioether group introduces hydrogen-bonding capability via the hydroxyl group.
    • Difluorophenyl substitution enhances symmetry but reduces steric bulk compared to 2-fluorophenyl.
  • Synthetic Relevance : Demonstrates the versatility of sulfur-containing substituents in modifying solubility .

Electronic Effects of Substituents

1-(2-Ethoxy-5-fluorophenyl)ethan-1-one
  • Structure : Replaces –OCF₃ with an ethoxy (–OCH₂CH₃) group.
  • Key Differences :
    • Ethoxy is electron-donating, opposing the electron-withdrawing nature of –OCF₃.
    • Increased electron density on the aromatic ring may reduce electrophilic substitution rates.
  • Physicochemical Impact : Higher solubility in polar solvents due to the ethoxy group .
Adamantyl Ethanone Derivatives (e.g., 1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one)
  • Structure : Incorporates a bulky adamantyl group instead of fluorophenyl.
  • Key Differences: Adamantyl’s rigidity enhances steric shielding of the ketone, affecting reaction kinetics.
  • Applications : Demonstrated potency as enzyme inhibitors, emphasizing the role of steric bulk in target selectivity .
Inhibitors of Lysosomal Function (Compound 23 and 24)
  • Activity : Compound 23 (1-(5-Bromo-2-(trifluoromethoxy)phenyl)−2-chloroethan-1-one) modulates TPC2 ion channels, critical for lysosomal regulation.
  • Comparison : The trifluoromethoxy group in the target compound may enhance membrane permeability compared to bromo or chloro analogs, improving bioavailability .
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors
  • Relevance: Fluorophenyl-triazole derivatives (e.g., 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluorophenyl)acetamide) show potent InhA inhibition.
  • Structural Insight : The 2-fluorophenyl group in these compounds optimizes hydrophobic interactions with the enzyme’s active site, a feature shared with the target compound .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituent (Position) Electron Effect Molecular Weight (g/mol)
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one –OCF₃ (2), –F (phenyl) Strongly electron-withdrawing 236.11
1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethan-1-one –F (2, phenyl), –F (3, phenyl) Moderately electron-withdrawing 220.18
2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one –Br (2), –OCF₃ (phenyl) Electron-withdrawing + polarizable 297.02
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one –OCH₂CH₃ (2), –F (5) Electron-donating 182.19

Biological Activity

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (CAS No. 1334147-58-8) is a fluorinated organic compound notable for its potential applications in medicinal chemistry and materials science. The presence of multiple fluorine atoms enhances its biological activity and modifies its physical properties. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F4O2C_9H_6F_4O_2, with a molecular weight of 222.14 g/mol. The trifluoromethoxy group is particularly significant as it influences the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
CAS Number1334147-58-8

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. Specifically, this compound has shown promising results in preliminary antimicrobial assays, suggesting its potential as an effective agent against various bacterial strains.

Interaction with Biological Targets

Studies on structurally similar compounds have demonstrated significant interactions with various biological targets, including:

  • α7 Nicotinic Acetylcholine Receptors (nAChRs) : Compounds similar to this compound have been evaluated for their activity at nAChRs, which are implicated in numerous neurological processes. For instance, modifications to the side chains of related compounds have been shown to enhance their binding affinity and efficacy at these receptors .
  • GABA Receptors : The compound's structural features suggest potential interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission. In vitro studies have indicated that similar compounds can inhibit specific binding sites on these receptors, leading to altered neuronal excitability .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various fluorinated chalcones, including derivatives of this compound. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Evaluation of Anticancer Properties

In another investigation, the compound was tested for its effects on triple-negative breast cancer (TNBC) cell lines. The findings revealed that it could significantly reduce cell proliferation and migration rates in vitro, suggesting a possible role in cancer therapy . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

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